2-Bromothieno[2,3-c]pyridin-7-amine
Description
2-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a bromine atom at position 2 and an amine group at position 5. The thieno-pyridine scaffold combines sulfur-containing thiophene and nitrogen-containing pyridine rings, conferring unique electronic and steric properties. While direct data on its molecular weight are unavailable, analogous structures (e.g., Thieno[2,3-c]pyridin-7-amine, C₇H₆N₂S, MW = 166.20) suggest a calculated molecular weight of 245.11 g/mol (C₇H₆BrN₂S) .
Properties
Molecular Formula |
C7H5BrN2S |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-bromothieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10) |
InChI Key |
HWISXBNQFOTJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(S2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromothieno[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
2-Bromothieno[2,3-c]pyridin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothieno[2,3-c]pyridin-7-amine is primarily related to its ability to interact with biological targets such as kinases. The thieno[2,3-c]pyridine core can mimic ATP, allowing the compound to bind to the active site of kinases and inhibit their activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on analogous structures.
Key Comparative Insights
Heterocycle Type and Electronic Effects: Thieno vs. Furo vs. Pyrrolo:
- Thieno derivatives (e.g., this compound) exhibit sulfur-induced electron-rich aromatic systems, favoring interactions with electron-deficient targets.
- Furo analogs (e.g., 4-Iodofuro[2,3-c]pyridin-7-amine) incorporate oxygen, increasing polarity and hydrogen-bonding capacity .
- Pyrrolo derivatives (e.g., 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine) introduce additional nitrogen atoms, enhancing basicity and solubility .
Substituent Position and Biological Activity: Bromine at C2 (target compound) vs. C3 (3-Bromothieno[3,2-b]pyridin-7-amine) alters steric accessibility and electronic distribution. For example, ambocarb derivatives with varied substituent positions showed divergent binding affinities at neuronal L-type calcium channels and DYRK1A kinase .
Biological Applications: Thieno Derivatives: Fused bicyclic systems (e.g., 3-Bromothieno[3,2-b]pyridin-7-amine) are associated with cytotoxicity and kinase inhibition . Furo Derivatives: Complex substitutions (e.g., TLR7-9 antagonists in ) highlight applications in autoimmune diseases like lupus . Pyrrolo Derivatives: Used in multitarget kinase inhibitors, leveraging nitrogen-rich cores for enhanced binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
